Stereochemical Configuration: (2S)-Aoda Is the Exclusive Enantiomer Found in All Bioactive Natural Apicidins
The (2S) configuration of Decanoic acid, 2-amino-8-oxo-, (2S)- is not a synthetic preference but a structural mandate. Singh et al. (2002) characterized the full family of apicidins (A, B, C, D, D₁, D₂) and demonstrated that every member exclusively contains (S)-2-amino-8-oxodecanoic acid at the Aoda residue position [1]. The (2R)-enantiomer or racemic 2-amino-8-oxodecanoic acid yields macrocyclic tetrapeptides whose three-dimensional conformation, as determined by NMR and molecular modeling, fails to adopt the requisite 12-membered ring β-turn geometry essential for HDAC active-site engagement [1]. No bioactive apicidin analogue incorporating (R)-Aoda has been reported in peer-reviewed literature. For procurement, the (2R)-enantiomer (not assigned a widely indexed CAS) or racemic Aoda (also lacking a dedicated CAS) represents an unvalidated stereoisomer with no demonstrated biological activity.
| Evidence Dimension | Stereochemical identity of the Aoda residue in naturally occurring bioactive macrocyclic HDAC inhibitors |
|---|---|
| Target Compound Data | (2S)-2-amino-8-oxodecanoic acid (CAS 375858-14-3); present in apicidins A, B, C, D, D₁, D₂, microsporin A, and FR-225497; 100% of characterized natural apicidins contain the (S)-enantiomer |
| Comparator Or Baseline | (2R)-2-amino-8-oxodecanoic acid (no widely indexed CAS) or racemic 2-amino-8-oxodecanoic acid (no dedicated CAS); not found in any natural product; no published bioactivity data for derived macrocycles |
| Quantified Difference | 100% of natural apicidin family members contain (S)-Aoda; 0% contain (R)-Aoda; no synthetic (R)-Aoda-containing macrocycle has demonstrated HDAC inhibitory activity at concentrations comparable to (S)-Aoda-containing apicidins (IC₅₀ ~nM range) |
| Conditions | Structural characterization by NMR spectroscopy, mass spectrometry, and X-ray crystallography of apicidins isolated from Fusarium spp.; molecular modeling of 12-membered macrocyclic ring conformations (Singh et al., J. Org. Chem. 2002) |
Why This Matters
Procuring the (2R)-enantiomer or a racemic mixture instead of (2S)-Aoda guarantees failure in synthesizing biologically competent apicidin analogues or HDAC-targeting probes, wasting synthetic effort and resources on a stereochemically invalid building block.
- [1] Singh SB, Zink DL, Liesch JM, et al. Structure and chemistry of apicidins, a class of novel cyclic tetrapeptides without a terminal alpha-keto epoxide as inhibitors of histone deacetylase with potent antiprotozoal activities. J Org Chem. 2002;67(3):815-825. DOI: 10.1021/jo016088w. PMID: 11856024. View Source
